1-(Oxazol-2-yl)-2-phenylethanamine
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Overview
Description
1-(Oxazol-2-yl)-2-phenylethanamine is a heterocyclic compound that features an oxazole ring fused to a phenylethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazol-2-yl)-2-phenylethanamine typically involves the formation of the oxazole ring followed by its attachment to the phenylethanamine moiety. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, under acidic or basic conditions . The reaction conditions often require the use of catalysts or reagents like phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Oxazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
1-(Oxazol-2-yl)-2-phenylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(Oxazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to these targets. This binding can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a similar ring structure.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Benzoxazole: A fused heterocyclic compound with a benzene ring attached to the oxazole ring.
Uniqueness
1-(Oxazol-2-yl)-2-phenylethanamine is unique due to its combination of the oxazole ring with a phenylethanamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C11H12N2O/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2 |
InChI Key |
DNGSNXCQPDTAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CO2)N |
Origin of Product |
United States |
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